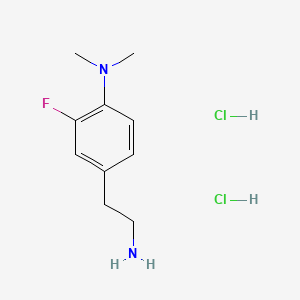

4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride is a fluorinated aromatic amine derivative characterized by:

- A benzene ring substituted with a fluorine atom at the 2-position.

- An N,N-dimethylaminoethyl (-CH2CH2N(CH3)2) side chain at the 4-position.

- A dihydrochloride salt formulation, enhancing solubility and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride typically involves the following steps:

Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form 2-fluoro-4-nitroaniline.

Alkylation: The nitro group is then reduced to an amino group, and the resulting compound undergoes alkylation with dimethylamine to form 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine.

Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the aminoethyl group or the benzene ring.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Applications De Recherche Scientifique

4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to bind to active sites or receptor sites, while the fluorine atom can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents or core scaffolds:

Physicochemical Properties

- Dihydrochloride Salt: Increases aqueous solubility, a feature shared with compounds in (e.g., 65–69), which are hydrochloride salts of aminoethyl-bearing molecules .

- Molecular Weight and Polarity : The target compound’s molecular weight is expected to be lower than benzamide derivatives (e.g., compound 65 in , MW ~500 g/mol) due to the absence of a trifluoromethylbenzoyl group .

Activité Biologique

4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride (CAS: 1337881-66-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on current research.

Chemical Structure and Properties

- IUPAC Name : 4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline dihydrochloride

- Molecular Formula : C10H17Cl2FN2

- Molecular Weight : 255.16 g/mol

- Purity : ≥95% .

The compound features a fluorinated aromatic ring and an aminoethyl side chain, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems related to mood and cognition .

Pharmacological Effects

Study 1: Efficacy in Schizophrenia Models

A study evaluated the effects of TAAR1 agonists, including structurally similar compounds, in MK-801-induced hyperactivity models in rats. The results indicated that these compounds could reduce hyperactivity, suggesting potential therapeutic applications for schizophrenia .

Study 2: Antitumor Activity Evaluation

In a separate investigation into novel compounds with similar structures, several derivatives were tested against human tumor cell lines. Some showed promising results with submicromolar activity against specific cancer types, indicating that further development of derivatives like 4-(2-aminoethyl)-2-fluoro-N,N-dimethylbenzenamine could lead to effective anticancer therapies .

Data Table

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline dihydrochloride |

| CAS Number | 1337881-66-9 |

| Molecular Formula | C10H17Cl2FN2 |

| Molecular Weight | 255.16 g/mol |

| Purity | ≥95% |

| Potential Biological Activities | TAAR1 Agonist, Antitumor Activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of the aromatic ring via electrophilic substitution (e.g., using Selectfluor® or DAST) followed by alkylation of the amine group. For example, introducing the fluorine atom at the ortho position requires precise control of temperature (0–5°C) and stoichiometric ratios to minimize byproducts like di-fluorinated derivatives . Post-synthesis, purification via recrystallization in ethanol/water mixtures improves purity (>95%) . Yield optimization may require iterative adjustments of catalyst (e.g., Pd/C for hydrogenation) and reaction time .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic fluorine substitution (δ ~ -110 ppm for ¹⁹F NMR) and dimethylamino group integration .

- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-MS) validates molecular ion peaks [M+H]⁺ and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction resolves the dihydrochloride salt’s crystal lattice and hydrogen-bonding network .

Q. How does the compound’s solubility vary across solvents, and what factors influence its stability in aqueous buffers?

- Methodological Answer : The dihydrochloride salt is highly soluble in polar solvents (water, methanol) but poorly in non-polar solvents (hexane). Solubility in PBS (pH 7.4) is ~50 mg/mL, but degradation occurs at pH >8 due to deprotonation of the amine group. Stability studies (HPLC monitoring) recommend storage at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Kinetic Studies : Track reaction rates with varying nucleophiles (e.g., thiols, amines) using UV-Vis spectroscopy (λ = 270 nm for fluorine displacement by-products) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation energies for NAS at the 2-fluoro position, guiding solvent selection (e.g., DMF vs. DMSO) .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways under acidic conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Profiling : Perform MTT assays across concentrations (1 nM–100 µM) to distinguish receptor-mediated effects (EC₅₀ < 10 µM) from non-specific cytotoxicity (IC₅₀ > 50 µM) .

- Off-Target Screening : Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify confounding interactions .

- Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo studies .

Q. How can the compound’s interaction with biological targets (e.g., serotonin receptors) be mechanistically validated?

- Methodological Answer :

- Radioligand Binding Assays : Compete with ³H-LSD for 5-HT₂A receptor binding (Kd calculations via Scatchard plots) .

- Mutagenesis Studies : Clone receptor mutants (e.g., TMD3-F340A) to identify critical binding residues via loss-of-function .

- Cryo-EM : Resolve ligand-receptor complexes at <3 Å resolution to map electrostatic interactions with the dimethylamino group .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2.2ClH/c1-13(2)10-4-3-8(5-6-12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKPHCIKBXJQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)CCN)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.